molecular formula C16H10N4O2 B11170283 N,N'-bis(2-cyanophenyl)ethanediamide

N,N'-bis(2-cyanophenyl)ethanediamide

Cat. No.: B11170283
M. Wt: 290.28 g/mol
InChI Key: DKLNCJPOLNFIIH-UHFFFAOYSA-N
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Description

N,N’-bis(2-cyanophenyl)ethanediamide is an organic compound with the molecular formula C16H10N4O2 It is characterized by the presence of two cyanophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-cyanophenyl)ethanediamide typically involves the reaction of 2-cyanobenzoyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-bis(2-cyanophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-cyanophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the cyanophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

N,N’-bis(2-cyanophenyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-cyanophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its biological activities are attributed to its ability to interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-phenylethyl)ethanediamide: This compound has phenylethyl groups instead of cyanophenyl groups.

    N,N’-bis(2-ethylphenyl)ethanediamide: This compound has ethylphenyl groups instead of cyanophenyl groups.

    N,N’-di([1,1’-biphenyl]-2-yl)ethanediamide: This compound has biphenyl groups instead of cyanophenyl groups.

Uniqueness

N,N’-bis(2-cyanophenyl)ethanediamide is unique due to the presence of cyanophenyl groups, which impart distinct chemical properties and reactivity. These groups enhance its ability to form stable complexes with metal ions and contribute to its potential biological activities.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

N,N'-bis(2-cyanophenyl)oxamide

InChI

InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22)

InChI Key

DKLNCJPOLNFIIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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